molecular formula C11H17ClN2 B1471997 Cyclopentyl(pyridin-2-yl)methanamine hydrochloride CAS No. 1599461-40-1

Cyclopentyl(pyridin-2-yl)methanamine hydrochloride

Cat. No. B1471997
CAS RN: 1599461-40-1
M. Wt: 212.72 g/mol
InChI Key: IEHYFOFFFHCXET-UHFFFAOYSA-N
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Description

Cyclopentyl(pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 . It is a derivative of methanamine, which is a heterocyclic organic compound .


Molecular Structure Analysis

The InChI code for Cyclopentyl(pyridin-2-yl)methanamine is 1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 . This indicates that the compound has a cyclopentyl group attached to a methanamine moiety, which is further connected to a pyridin-2-yl group.


Physical And Chemical Properties Analysis

Cyclopentyl(pyridin-2-yl)methanamine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Chemical Synthesis

Cyclopentyl(pyridin-2-yl)methanamine is used in various areas of chemical synthesis . It is a versatile compound that can be used to create a wide range of other chemicals, making it a valuable tool in the field of synthetic chemistry .

Production of Aromatic Ketones

This compound plays a key role in the production of aromatic ketones . Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been described, which involves a direct Csp3-H oxidation approach with water under mild conditions .

Catalyst in Reduction Reactions

Cyclopentyl(pyridin-2-yl)methanamine-based catalysts have been used for fast transfer hydrogenation of carbonyl compounds . These catalysts, in combination with appropriate phosphanes, afford ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .

Material Science

In the field of material science, this compound can be used in the development of new materials . Its unique properties can contribute to the creation of materials with novel characteristics .

Chromatography

Cyclopentyl(pyridin-2-yl)methanamine can be used in chromatography, a method used to separate mixtures . Its properties can help improve the efficiency and effectiveness of this process .

Life Science Research

In life science research, this compound can be used in various experiments and studies . Its properties can contribute to our understanding of biological processes and phenomena .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

cyclopentyl(pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10;/h3-4,7-9,11H,1-2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHYFOFFFHCXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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